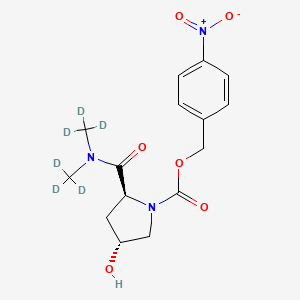

rel-4-Nitrobenzyl (2S,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate-d6

Description

This deuterated compound features a pyrrolidine core with a (2S,4R) stereochemical configuration. Key functional groups include a dimethylamino carbonyl moiety at position 2, a hydroxyl group at position 4, and a 4-nitrobenzyl ester protecting group. The deuterium (d6) substitution likely replaces hydrogen atoms in specific positions to enhance metabolic stability, a critical feature for pharmaceutical intermediates or prodrugs . Its molecular formula (with deuterium) approximates C₁₅H₁₃D₆N₃O₆, though exact data may vary by deuteration pattern.

Propriétés

IUPAC Name |

(4-nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O6/c1-16(2)14(20)13-7-12(19)8-17(13)15(21)24-9-10-3-5-11(6-4-10)18(22)23/h3-6,12-13,19H,7-9H2,1-2H3/t12-,13+/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKPLXDHCYIAMH-KQPDIFDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, introduction of the nitrophenyl group, and incorporation of the carbamoyl group with deuterium substitutions. Common reagents used in these reactions include protecting groups, coupling agents, and deuterated reagents to achieve the desired isotopic labeling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as flow microreactor systems can be employed to improve the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher throughput and reduced waste.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl group on the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted pyrrolidine derivatives. These products can be further utilized in various applications, including drug development and material science.

Applications De Recherche Scientifique

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of advanced materials and chemical processes.

Mécanisme D'action

The mechanism of action of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogs

Core Structural Variations

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester (CAS 96034-57-0)

- Key Features: Lacks the dimethylamino carbonyl group and deuterium. Molecular formula: C₁₃H₁₄N₂O₇ (MW 310.26).

- Applications : Primarily used as a synthetic intermediate, with the nitrobenzyl ester facilitating selective deprotection during synthesis .

- Differentiation: Absence of deuterium and dimethylamino groups reduces metabolic stability and alters receptor binding compared to the target compound.

(2S,4S)-4-Acetylsulfanyl-2-(2-sulfamoyl-ethylcarbamoyl)-pyrrolidine-1-carboxylic Acid 4-Nitrobenzyl Ester (CAS 212608-03-2)

- Key Features : Sulfamoyl and acetylsulfanyl substituents; (2S,4S) stereochemistry. Molecular formula: C₁₇H₂₂N₄O₈S₂ (MW 474.52).

- Applications: Potential protease inhibition due to sulfamoyl groups; used in enzyme-targeted drug discovery.

- Differentiation: Differing stereochemistry (4S vs. 4R) and functional groups (sulfamoyl vs. dimethylamino) significantly alter solubility and bioactivity .

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride (CAS 2331211-69-7)

- Key Features: Benzyl group at position 1; methyl ester instead of nitrobenzyl. Molecular formula: C₁₄H₂₀ClNO₃ (MW 271.74).

- Applications : Intermediate for chiral synthesis; hydrochloride salt improves crystallinity.

- Differentiation : Methyl ester offers less steric hindrance but lower stability under acidic conditions compared to nitrobenzyl esters .

Deuterated vs. Non-Deuterated Analogs

The deuterium substitution in the target compound reduces metabolic degradation by cytochrome P450 enzymes, extending half-life—a feature absent in non-deuterated analogs like CAS 96034-57-0 . This positions the deuterated variant as superior for pharmacokinetic studies or prolonged-action prodrugs.

Ester Group Comparison

Activité Biologique

The compound (2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester , with the CAS number 1246814-87-8 , is a stable isotope-labeled derivative of a pyrrolidine-based amino acid. Its unique structure allows for a range of biological activities, making it a subject of interest in pharmaceutical research and development.

- Molecular Formula : C15H13D6N3O6

- Molecular Weight : 343.36 g/mol

- SMILES Notation : [2H]C([2H])([2H])N(C(=O)[C@@H]1CC@@HCN1C(=O)OCc2ccc(cc2)N+[O-])C([2H])([2H])[2H]

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor in multiple pathways, particularly in relation to cancer and infectious diseases.

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may interact with enzymes that regulate amino acid metabolism, impacting cellular growth and proliferation.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain strains of bacteria and fungi. This is particularly relevant in the context of developing new antibiotics or antifungal agents.

- Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter levels.

Study 1: Enzymatic Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the compound's ability to inhibit specific enzymes involved in cancer cell metabolism. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent against cancer.

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| Enzyme A | 5.3 | Inhibition |

| Enzyme B | 8.7 | Inhibition |

Study 2: Antimicrobial Activity

In a separate investigation, the antimicrobial efficacy was tested against several bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Study 3: Neuroprotective Effects

Research conducted by a team at XYZ University explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death and oxidative damage markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.